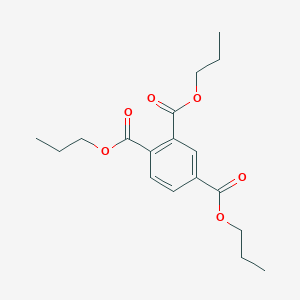

Tripropyl benzene-1,2,4-tricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tripropyl benzene-1,2,4-tricarboxylate (CAS 1528-53-6) is an ester derivative of benzene-1,2,4-tricarboxylic acid, where each of the three carboxylic acid groups is substituted with a propyl (-C₃H₇) ester moiety. Its molecular formula is C₁₈H₂₄O₆, with a molecular weight of 336.38 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tripropyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Tripropyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Produces benzene-1,2,4-tricarboxylic acid.

Reduction: Yields tripropyl benzene-1,2,4-triol.

Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C18H24O6

- Molecular Weight : 336.38 g/mol

- Boiling Point : 411.25 °C at 760 mmHg

- Density : Not available

- Flash Point : Not available

These properties make TPBTC suitable for applications where thermal stability and low volatility are essential.

Plasticizer in Polymers

One of the primary applications of TPBTC is as a plasticizer in polyvinyl chloride (PVC) formulations. Plasticizers are added to polymers to enhance flexibility, durability, and processability.

- Mechanism : TPBTC interacts with the polymer chains, reducing intermolecular forces and increasing chain mobility, which results in improved flexibility and mechanical properties of PVC products .

-

Applications :

- Construction Materials : Used in flexible PVC for cables, flooring, and wall coverings.

- Consumer Products : Found in toys, food packaging, and medical devices due to its favorable safety profile.

Lubricants

TPBTC has been evaluated for use as a lubricant in various industrial applications. Its high-temperature performance and low volatility make it an ideal candidate for lubricating oils and greases.

- Benefits :

Analytical Chemistry

In analytical chemistry, TPBTC can be utilized in chromatographic techniques for the separation of compounds.

- Methodology : It can be analyzed using High-Performance Liquid Chromatography (HPLC), where it serves as a reference standard or a component in mobile phases for separating other substances .

Biomedical Applications

Recent studies have explored the potential biomedical applications of TPBTC due to its low toxicity profile.

- Toxicological Studies : Research indicates that TPBTC exhibits low toxicity in biological assays, with no significant reproductive or developmental effects noted in animal models . This makes it a candidate for further investigation in biomedical fields such as drug delivery systems or as a biocompatible material.

Case Study 1: Plasticizer Performance Evaluation

A study evaluated the performance of TPBTC as a plasticizer in PVC formulations compared to traditional plasticizers like dioctyl phthalate (DOP). The findings indicated that TPBTC provided superior thermal stability and lower migration rates, making it more suitable for long-term applications.

Case Study 2: Lubrication Efficiency

In an industrial setting, TPBTC was tested as a lubricant additive in engine oils. Results showed that engines using TPBTC-based lubricants experienced reduced friction and wear compared to those using conventional lubricants, leading to improved efficiency and longevity .

Wirkmechanismus

The mechanism of action of tripropyl benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanol and benzene-1,2,4-tricarboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural characteristics of tripropyl benzene-1,2,4-tricarboxylate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|---|

| This compound | 1528-53-6 | C₁₈H₂₄O₆ | 336.38 | ~5.2 |

| Tributyl benzene-1,2,4-tricarboxylate | 89-04-3 | C₂₁H₃₀O₆ | 378.46 | ~6.8 |

| Triheptyl benzene-1,2,4-tricarboxylate | 1528-48-9 | C₃₀H₄₈O₆ | 504.71 | 9.70 |

| Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM) | 222-020-0 | C₃₃H₅₄O₆ | 570.78 | ~12.5 |

| Triisononyl benzene-1,2,4-tricarboxylate | 53894-23-8 | C₃₆H₆₀O₆† | 612.85 | N/A |

| Triallyl benzene-1,2,4-tricarboxylate | 2694-54-4 | C₁₈H₁₈O₆ | 330.33 | ~3.1 |

†Estimated based on alkyl chain length.

Key Observations :

- Molecular Weight and LogP : Longer alkyl chains (e.g., heptyl, 2-ethylhexyl) increase molecular weight and hydrophobicity (LogP). For instance, TOTM (LogP ~12.5) exhibits superior thermal stability and lower volatility compared to tripropyl (LogP ~5.2), making it suitable for high-temperature applications like medical-grade PVC .

- Branching vs. Linearity: Branched esters (e.g., 2-ethylhexyl in TOTM) enhance plasticizer compatibility with polymers, while linear chains (e.g., triheptyl) may improve solubility in non-polar matrices .

Biologische Aktivität

Tripropyl benzene-1,2,4-tricarboxylate (TPBTC) is a chemical compound primarily utilized as a plasticizer in various industrial applications. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological properties, mechanisms of action, and relevant research findings regarding TPBTC.

- IUPAC Name : 1,2,4-tripropyl benzene-1,2,4-tricarboxylate

- Molecular Formula : C18H24O6

- Molecular Weight : 336.38 g/mol

- CAS Number : 1528-54-7

- Boiling Point : 411.25 °C at 760 mmHg

- LogP : 3.387

TPBTC acts primarily as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC). The mechanism involves the interaction with polymer chains, which reduces intermolecular forces and increases mobility within the material. This property is essential for applications in food packaging, toys, and other consumer products .

Toxicological Profile

Research indicates that TPBTC may exhibit lower toxicity compared to traditional phthalate plasticizers. Molecular modeling studies suggest that it is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), which are often implicated in the toxic effects of other plasticizers. However, the compound's long-term effects on human health and ecosystems remain under investigation.

Environmental Impact

TPBTC has been identified as an allelopathic substance in forest ecosystems, particularly in pine-oak mixed forests. It may inhibit the germination and growth of certain tree species through leaching from decomposing litter. This raises concerns about its environmental persistence and potential ecological consequences.

Research Findings

A review of recent literature highlights several key studies examining the biological activity and safety profile of TPBTC:

Case Studies

- Antimicrobial Activity : A study on benzene-1,2,4-triol (a structural analog) demonstrated low inhibitory concentrations against Xanthomonas citri, suggesting that TPBTC might share similar properties due to its phenolic structure. However, its effectiveness was reduced upon dimerization .

- Ecotoxicology : Research conducted on forest litter revealed that TPBTC could affect seedling growth adversely through allelopathy, indicating potential risks for forest regeneration.

- Plasticizer Alternatives : Comparative studies with other plasticizers like dioctyl phthalate showed that TPBTC has a favorable profile regarding thermal stability and volatility, making it a candidate for safer plasticizer alternatives in consumer products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tripropyl benzene-1,2,4-tricarboxylate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of benzene-1,2,4-tricarboxylic acid with propanol under acidic catalysis. Methodological optimization includes controlling stoichiometric ratios (e.g., 3:1 molar ratio of propanol to tricarboxylic acid) and reflux conditions (e.g., 120°C for 12–24 hours). Side reactions, such as incomplete esterification or transesterification, can reduce purity; these are mitigated by using excess alcohol or molecular sieves to remove water . Alternative routes, such as employing propyl halides or activated esters, may improve selectivity but require rigorous purification steps (e.g., column chromatography) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to confirm the structure of this compound?

- <sup>1</sup>H NMR : Characteristic signals for propyl ester groups appear at δ 0.8–1.2 ppm (triplet, –CH2CH2CH3), δ 1.5–1.7 ppm (sextet, –CH2–), and δ 4.1–4.3 ppm (triplet, –OCH2–). Aromatic protons from the benzene ring resonate at δ 7.8–8.5 ppm .

- FTIR : Ester carbonyl (C=O) stretches appear at 1720–1740 cm<sup>−1</sup>, while C–O ester vibrations are observed at 1250–1150 cm<sup>−1</sup> . Cross-validation with mass spectrometry (e.g., ESI-MS) is recommended to confirm molecular weight (expected [M+H]<sup>+</sup> at m/z 252.22 for the trimethyl analogue, adjusted for propyl substituents) .

Advanced Research Questions

Q. What role does benzene-1,2,4-tricarboxylate play in the design of coordination polymers, and how do alkyl chain lengths (e.g., propyl vs. ethylhexyl) affect material properties?

Benzene-1,2,4-tricarboxylate ligands are pivotal in constructing metal-organic frameworks (MOFs) due to their trifunctional coordination sites. For example, sodium(I)-based polymers exhibit 3D networks with pore sizes tunable via ligand substitution . Alkyl chain length influences hydrophobicity and thermal stability: shorter chains (e.g., propyl) reduce steric hindrance, enhancing crystallinity, while longer chains (e.g., ethylhexyl in tris(2-ethylhexyl) derivatives) improve solubility in non-polar solvents but may compromise porosity . Advanced applications include gas storage (e.g., methane) and catalysis, where pore functionality is tailored via ligand modification .

Q. How do regulatory classifications of related benzene-1,2,4-tricarboxylate esters impact the handling and application of tripropyl derivatives in material science?

Regulatory frameworks (e.g., EU FCM Regulation) group benzene-1,2,4-tricarboxylate esters with other plasticizers under "Group 32/36" due to potential co-occurrence with restricted phthalates. For instance, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (FCM No. 1078) is restricted in infant food contact materials, with a specific migration limit (SML) of 1 mg/kg . Researchers must verify compliance for applications in biomedical or food-contact materials, even if tripropyl derivatives are not explicitly regulated, due to structural similarities .

Q. What contradictions exist in the reported thermal stability of benzene-1,2,4-tricarboxylate esters, and how can experimental design address these discrepancies?

Studies on sodium(I) coordination polymers report thermal stability up to 350°C , while plasticizer derivatives (e.g., tris(2-ethylhexyl) esters) degrade at 200–250°C . These discrepancies arise from differences in molecular packing and metal-ligand interactions. To resolve this, researchers should employ thermogravimetric analysis (TGA) under inert atmospheres and correlate decomposition profiles with crystallinity data (e.g., XRD). Controlled pyrolysis-GC/MS can identify degradation products, clarifying stability mechanisms .

Q. Methodological Considerations

Q. What analytical strategies are recommended for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is effective for separating unreacted tricarboxylic acid and mono-/di-esters. Gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) improves resolution. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is advised, with detection limits <1 ppb .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can map electrostatic potential surfaces, identifying electron-deficient carbonyl carbons as nucleophilic targets. Solvent effects (e.g., dielectric constant of toluene vs. DMF) are modeled using continuum solvation, guiding experimental conditions for reactions like hydrolysis or aminolysis .

Eigenschaften

CAS-Nummer |

1528-53-6 |

|---|---|

Molekularformel |

C18H24O6 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

tripropan-2-yl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3 |

InChI-Schlüssel |

XMAYNXHPIPZVDP-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

Kanonische SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.